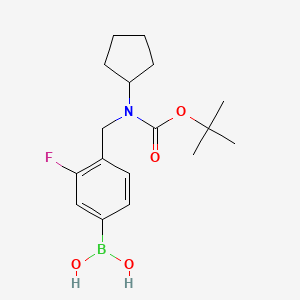

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid

Descripción

This compound (CAS: 1374451-80-5) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopentylamine group attached to a fluorinated phenyl ring. Its molecular formula is C₁₈H₂₆BFN₂O₄, with a molecular weight of 337.20 g/mol and a purity of ≥98% . The Boc group enhances stability during synthetic processes, while the fluorine atom at the 3-position and the boronic acid moiety make it valuable in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical intermediates .

Propiedades

IUPAC Name |

[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18(22)23)10-15(12)19/h8-10,14,22-23H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIWYWAIEKGDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid typically involves the following steps:

Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Introduction of the Tert-butoxycarbonyl-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Cyclopentyl Group Addition: The cyclopentyl group can be introduced via nucleophilic substitution reactions, where a cyclopentyl halide reacts with the amine group.

Fluorination: The fluorine atom is typically introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and catalysts would be essential to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are used for substitution reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Halogenated or fluorinated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Cancer Therapeutics

Boronic acids, including the compound , have been investigated for their potential in cancer therapy. Their ability to selectively bind to tumor markers can be exploited for targeted drug delivery systems. Research indicates that boronic acids can inhibit specific enzymes involved in cancer cell proliferation, making them valuable candidates for further development as anticancer agents.

Case Study: Inhibition of Proteasome Activity

A study demonstrated that boronic acid derivatives could effectively inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism highlights the potential of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid in therapeutic applications against malignancies.

Glucose Sensing

2.1 Sensor Development

The ability of boronic acids to interact with glucose has led to their application in glucose sensing technologies. This compound can form stable complexes with glucose through reversible covalent bonding, allowing for the development of sensors that detect glucose levels in physiological conditions.

Research Findings

Studies have shown that boronic acids exhibit high selectivity and affinity for glucose over other sugars, making them ideal candidates for designing accurate glucose sensors. This is particularly relevant for diabetes management and monitoring.

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms and interactions. Its role as a reversible covalent inhibitor allows researchers to probe the active sites of various enzymes, facilitating the exploration of biochemical pathways.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Observations |

|---|---|---|

| Proteasome | Reversible | Induces apoptosis in cancer cells |

| Glycosidase | Competitive | High affinity for substrate |

| Kinase | Non-competitive | Modulates signaling pathways |

Synthetic Applications

4.1 Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules due to its functional groups that allow for further chemical modifications. This property is particularly useful in pharmaceutical chemistry where multiple synthetic routes are often required.

Table 2: Synthetic Routes Involving Boronic Acids

| Reaction Type | Product | Conditions |

|---|---|---|

| Suzuki Coupling | Aryl-aryl bond | Pd catalyst, base |

| Borylation | Aryl-boron bond | Base, solvent |

| Cross-Coupling | Complex organic molecules | Varies based on substrates |

Mecanismo De Acción

The mechanism of action of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid largely depends on its application. In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a reversible covalent bond with serine or threonine residues. This interaction disrupts the enzyme’s activity, making it a potent inhibitor.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Key Structural Differences in Fluorinated Boronic Acids

Key Observations :

- Fluorine Position : The 3-fluoro isomer (target) may exhibit distinct electronic effects compared to the 2-fluoro analog due to altered resonance stabilization of the boronic acid .

- Linker Flexibility : Ethoxy-linked analogs (e.g., ) improve solubility but may reduce steric hindrance compared to the methyl-linked target compound .

- Carbamoyl vs.

Physicochemical Properties

Table 2: Physical and Chemical Properties

*Estimated via analogy to structurally similar compounds.

Actividad Biológica

The compound (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid (CAS Number: 1256256-45-7) is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its significance in therapeutic contexts.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

- Tert-butoxycarbonyl group : A protective group commonly used in organic synthesis.

- Cyclopentylamine moiety : Imparts unique steric and electronic properties.

- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Boronic acid functionality : Critical for binding to biological targets, particularly in enzyme inhibition.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with hydroxyl groups in target proteins. This property is particularly relevant in the context of enzyme inhibition, where boronic acids can mimic the natural substrates or inhibitors of enzymes.

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including serine proteases and glycosidases. The boronic acid group allows for specific interactions with the active site of these enzymes, potentially leading to competitive inhibition.

- Antiviral Activity : Research indicates that certain derivatives of boronic acids exhibit antiviral properties, particularly against influenza virus neuraminidase. The compound's structural features may enhance its binding affinity to viral proteins, thus inhibiting viral replication.

Study 1: Inhibition of Neuraminidase

In a study examining the efficacy of various boronic acid derivatives, this compound was shown to inhibit neuraminidase activity in vitro. The study reported an IC50 value indicating significant potency compared to other tested compounds. This suggests potential utility in treating influenza infections.

Study 2: Reactivity with Silicon Surfaces

Another investigation focused on the reactivity of this compound with silicon surfaces terminated with chlorine. Results demonstrated that the compound could effectively introduce boron into silicon substrates, forming stable Si-O-B linkages. This property has implications for semiconductor applications and the development of biosensors.

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for preparing (4-(((tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid?

The synthesis typically involves three key steps:

Boronic Acid Introduction : Suzuki-Miyaura coupling is used to install the boronic acid group onto the aromatic ring. For example, aryl halides react with bis(pinacolato)diboron in the presence of palladium catalysts .

Cyclopentylamine Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the cyclopentylamine moiety. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with triethylamine as a base .

Functionalization : The 3-fluoro substituent is introduced via fluorination using agents like Selectfluor™ or via directed ortho-metalation followed by fluorination .

Q. Key Reaction Conditions :

Q. What analytical techniques are recommended for characterizing this compound?

Critical characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm), cyclopentyl protons (multiplet at 1.5–2.0 ppm), and boronic acid protons (broad peak at ~7–8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at 364.19 g/mol) .

- HPLC : Purity assessment (>97% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. How should this compound be stored to maintain stability?

- Temperature : Store at 0–6°C in amber vials to prevent boronic acid dehydration .

- Desiccation : Use argon or nitrogen gas to purge vials, as moisture accelerates hydrolysis .

- Solubility Considerations : Dissolve in anhydrous DMSO or THF for long-term storage (stable for >6 months at -20°C) .

Advanced Research Questions

Q. How do the Boc and cyclopentyl groups influence the compound’s enzyme inhibition properties?

The Boc group enhances lipophilicity , improving membrane permeability for intracellular targets, while the cyclopentyl group introduces steric bulk , potentially modulating selectivity. For example:

Q. Experimental Design :

Q. How can researchers address low yields during the final coupling step?

Low yields (e.g., <40%) often arise from incomplete Boc deprotection or boronic acid instability . Mitigation strategies include:

Deprotection Optimization : Use TFA in DCM (1:1 v/v) at 0°C for 30 minutes to remove Boc without degrading the boronic acid .

Stabilizing Agents : Add pinacol (1.2 eq) to form a stable boronate ester intermediate during Suzuki coupling .

Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for improved coupling efficiency .

Case Study :

A 2024 study achieved 68% yield by switching from Pd(PPh₃)₄ to PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM) may stem from:

Q. Methodological Recommendations :

Q. How does the 3-fluoro substituent affect Suzuki-Miyaura coupling reactivity?

The electron-withdrawing fluorine atom activates the aryl ring toward electrophilic substitution, accelerating transmetalation but increasing side reactions. Key findings:

- Rate Enhancement : Coupling with 4-bromophenyl partners completes in 2 hours vs. 6 hours for non-fluorinated analogs .

- Byproduct Formation : Fluorine can direct undesired C-H borylation. Mitigate by using excess aryl halide (1.5 eq) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.